Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl-
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Overview
Description
Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- is an organic compound with a complex structure. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom, and a methyl group attached to the benzene ring. Its molecular formula is C16H19NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- typically involves the reaction of 3-methylbenzoic acid with ethylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-ethyl-N-(3-methylphenyl)-4-ethyl-
- Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro-
- Benzamide, N-ethyl-N-(3-methylphenyl)-4-chloro-
Uniqueness
Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the nitrogen atom, along with a methyl group on the benzene ring, distinguishes it from other benzamide derivatives and can result in different pharmacological properties.
Biological Activity
Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- (commonly referred to as N-ethyl-3-methylbenzamide) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of Benzamide Derivatives
The synthesis of benzamide derivatives typically involves the reaction of an amine with a carboxylic acid or its derivatives. For N-ethyl-N-(3-methylphenyl)-3-methyl-, the synthetic route often includes the following steps:
- Formation of the Amide Bond : The reaction between 3-methylbenzoic acid and N-ethyl-3-methylamine under appropriate conditions.
- Purification : The product is purified using recrystallization or chromatography.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzamide derivatives, including N-ethyl-N-(3-methylphenyl)-3-methyl-. The antibacterial activity was assessed against various strains, including Escherichia coli and Staphylococcus aureus.
Compound | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
N-ethyl-N-(3-methylphenyl)-3-methyl- | 10 | 15 |
Reference Drug (Azithromycin) | 40 | 20 |
The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics .
Anticancer Activity
Research has demonstrated that benzamide derivatives can exhibit anticancer properties. For instance, N-ethyl-N-(3-methylphenyl)-3-methyl- was tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µM) |
---|---|
A549 | 15 |
HeLa | 20 |
These findings suggest that the compound has promising cytotoxic effects against cancer cells, indicating its potential as an anticancer agent .
The biological activity of benzamide derivatives is often linked to their ability to inhibit specific enzymes or receptors involved in disease processes. For instance, docking studies have shown that these compounds can bind effectively to targets such as receptor tyrosine kinases, which are critical in cancer signaling pathways .
Case Studies
- Case Study on Antibacterial Properties : A study investigated the antibacterial efficacy of various benzamide derivatives, including N-ethyl-N-(3-methylphenyl)-3-methyl-. The results highlighted its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential in treating infections where conventional antibiotics fail .
- Case Study on Anticancer Activity : In a comparative study involving multiple benzamide analogs, N-ethyl-N-(3-methylphenyl)-3-methyl- demonstrated superior inhibition of cell proliferation in cancer cell lines compared to other tested compounds. This was attributed to its structural features that enhance binding affinity to target proteins involved in tumor growth .
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-ethyl-3-methyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-4-18(16-10-6-8-14(3)12-16)17(19)15-9-5-7-13(2)11-15/h5-12H,4H2,1-3H3 |
InChI Key |
PVKJASZGPBQRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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